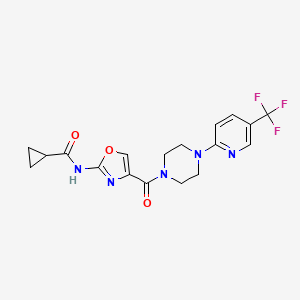
N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F3N5O3 and its molecular weight is 409.369. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Fibrosis Activity
This compound, due to its pyrimidine moiety, could potentially have anti-fibrosis activity . Pyrimidine derivatives have been found to present better anti-fibrotic activities than some known drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Compounds with similar structures have shown antimicrobial activity . Although the specific antimicrobial activity of this compound is not mentioned, it’s plausible that it could have similar properties.
Antiviral Activity
Again, compounds with similar structures have shown antiviral activity . This suggests that this compound could potentially be used in antiviral research.
Antitumor Activity
Pyrimidine derivatives are known to exhibit antitumor activities . Therefore, this compound could potentially be used in cancer research or treatment.
Antifibrotic Compounds
Pyrimidine derivatives are also known as antifibrotic compounds . This compound could potentially be used in the treatment of fibrotic diseases.
Medicinal Chemistry
The construction of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry . This compound, with its complex structure, could be used in the synthesis of novel heterocyclic compounds.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial PPTases, thereby affecting the viability and virulence of the bacteria .
Biochemical Pathways
The inhibition of PPTases by the compound affects the post-translational modification of proteins in bacteria . This disruption can attenuate the production of certain metabolites dependent on Sfp-PPTase . The exact biochemical pathways affected may vary depending on the specific bacteria and the presence of other PPTases .
Pharmacokinetics
The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . The in vitro absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo pharmacokinetic profiles of the compound, have been highlighted .
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It has been found to show antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound .
properties
IUPAC Name |
N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3/c19-18(20,21)12-3-4-14(22-9-12)25-5-7-26(8-6-25)16(28)13-10-29-17(23-13)24-15(27)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKAYYLICTGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

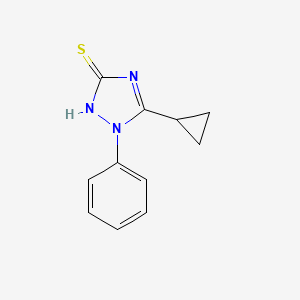
![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)
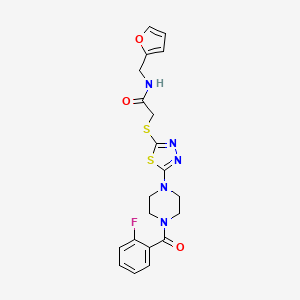
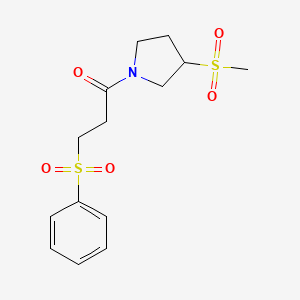
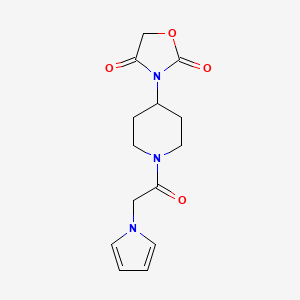
![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)
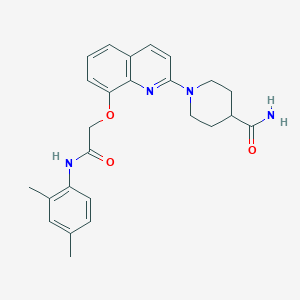
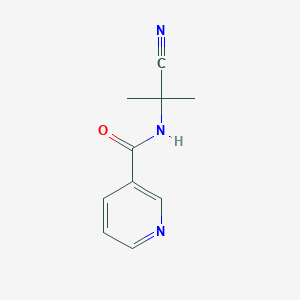

methanone](/img/structure/B2961279.png)

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)